

# Comprehensive Application Notes and Protocols for Lithium Sulfite ( $\text{Li}_2\text{SO}_3$ ) Recrystallization Purification

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## Compound Focus: Dilithium sulphite

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## Introduction to Recrystallization Principles

**Recrystallization** is a fundamental purification technique for solid compounds that exploits **differential solubility** between target compounds and impurities across temperatures. The underlying principle relies on the fact that most solids demonstrate **greater solubility** in hot solvents than in cold solvents, allowing for the selective dissolution and crystallization of a purified compound. During this process, an impure solid compound is dissolved in a **hot solvent** until saturation is achieved, followed by gradual cooling of the solution. As the temperature decreases, the solubility of the compound drops, resulting in the formation of **pure crystals** while impurities remain dissolved in the mother liquor or are removed through filtration. The theoretical foundation of this technique leverages the highly ordered nature of **crystal lattices**, which naturally exclude structurally dissimilar impurity molecules during crystal growth, thereby achieving purification through spontaneous molecular self-assembly processes. [1] [2]

The effectiveness of recrystallization depends on several critical factors, including the **temperature solubility coefficient** of the target compound, the **relative solubility** of impurities in the selected solvent system, and the **cooling rate** of the saturated solution. Ideally, the desired compound should exhibit high solubility in hot solvent and significantly reduced solubility in cold solvent, creating a strong driving force for crystallization. Meanwhile, impurities must either be highly soluble in the cold solvent (remaining in

solution during crystallization) or insoluble in the hot solvent (allowing for removal via hot filtration). This differential solubility behavior enables the **separation efficiency** that makes recrystallization particularly valuable for purifying compounds where impurities constitute only a small percentage of the total mass. For lithium sulfite purification, understanding these fundamental principles provides the foundation for developing effective recrystallization protocols that address specific contamination profiles while maximizing recovery of the target compound. [1] [3]

## Fundamental Principles of Recrystallization

### Solubility and Temperature Dependence

The **temperature dependence** of solubility forms the cornerstone of recrystallization purification. For most solids, solubility increases with temperature, creating a solubility differential that can be exploited for purification. This relationship is quantified by the **temperature coefficient**, which represents the change in solubility per degree Celsius. An ideal recrystallization solvent demonstrates a large temperature coefficient, enabling high dissolution at elevated temperatures and substantial crystallization upon cooling. The process begins with creating a **saturated solution** at the solvent's boiling point, where just enough hot solvent is added to dissolve the crude solid. As this saturated solution cools, it becomes **supersaturated**, creating the thermodynamic driving force for nucleation and crystal growth. The gradual formation of crystals from the supersaturated solution allows the target molecules to selectively incorporate into the growing crystal lattice while excluding impurities with different molecular structures. [1] [4]

The relationship between temperature and solubility is particularly important for compounds like lithium sulfite, where optimizing this differential can significantly impact purification efficiency and product yield. During the cooling phase, the rate of temperature change must be carefully controlled—**rapid cooling** typically produces many small crystals with potentially higher impurity inclusion, while **slow cooling** favors the formation of larger, purer crystals. This phenomenon occurs because slow cooling allows molecules more time to orient themselves properly within the crystal lattice, effectively rejecting mismatched impurity molecules. For laboratory and industrial applications, maintaining an appropriate cooling profile is essential for achieving the desired crystal morphology and purity, with typical protocols recommending initial cooling to room temperature undisturbed followed by further cooling in an ice bath to maximize yield. [1] [5]

## Impurity Separation Mechanisms

The remarkable effectiveness of recrystallization as a purification technique stems from two primary **separation mechanisms** that operate during crystal formation. First, the **selective exclusion** of impurity molecules from the growing crystal lattice occurs because the highly ordered structure of a crystal preferentially incorporates molecules of identical shape, size, and functionality. Impurity molecules that differ significantly from the target compound cannot readily fit into the crystal lattice and remain predominantly in solution. Second, the **differential solubility** between the target compound and impurities in the chosen solvent system determines whether impurities are removed before or after crystallization. Impurities with **lower solubility** in the hot solvent can be removed via hot filtration before crystallization, while those with **higher solubility** in the cold solvent remain dissolved during crystallization and are removed with the mother liquor. [2] [4]

For challenging separations where compounds have similar chemical properties, such as separating lithium compounds from potassium contaminants, recrystallization becomes particularly effective due to differences in **ionic radius** and **crystal lattice compatibility**. Although potassium and lithium belong to the same periodic table group and have similar chemical properties, the significantly larger ionic radius of  $K^+$  (1.38 Å) compared to  $Li^+$  (0.59 Å) creates a substantial barrier to incorporation into the lithium sulfite crystal structure. This **size-based exclusion** enables effective purification even when chemical separation is challenging. The efficiency of impurity removal can be quantified through **segregation coefficients**, which vary depending on the specific impurity and crystallization method, with conventional Czochralski techniques demonstrating potassium segregation factors of approximately 50 in lithium compound systems. [6]

## Lithium Compound Purification Methods

### Industrial Lithium Purification Approaches

Industrial-scale lithium purification employs several sophisticated technologies beyond conventional recrystallization to achieve the **ultra-high purity** required for battery-grade and pharmaceutical applications. **Vacuum crystallization** systems represent the industry standard for producing battery-grade lithium salts ( $\geq 99.5\text{--}99.9\%$  purity), combining primary treatment, vacuum recrystallization, and counter-current washing

to reduce contaminants like magnesium, calcium, sodium, potassium, and boron to specification levels. These systems are particularly valuable for managing **mother-liquor recycle** and by-product crystallization, improving both yield and environmental metrics. Another industrial approach, **direct lithium extraction** (DLE), utilizes technologies such as ion-exchange sorbents, solvent extraction, selective membranes, and electrochemical lithium pumping to extract lithium from brines without extensive evaporation. While DLE significantly accelerates lithium recovery compared to traditional evaporation ponds, it typically produces concentrated lithium solutions that still require final crystallization/purification steps to achieve saleable battery-grade salts. [7]

For specific lithium compounds, specialized purification methods have been developed to address unique contamination profiles. In the case of **lithium sulfide** purification for solid-state battery electrolytes, a method involving washing with organic solvents at temperatures exceeding 100°C has proven effective for removing sulfur oxides and N-methylaminobutyrate (LMAB) impurities. This **high-temperature washing** technique leverages the temperature-dependent solubility of impurities while maintaining the stability of the target compound. Similarly, **lithium carbonate** for bolometric double beta decay experiments requires exceptional radiopurity, achieved through fractional recrystallization of lithium formate to effectively remove radium, potassium, and thorium contaminants. These specialized approaches demonstrate how conventional recrystallization principles can be adapted to address the unique purification challenges presented by specific lithium compounds and their application requirements. [8] [6]

Table 1: Industrial Lithium Purification Methods and Applications

Method	Principle	Target Compounds	Key Applications
<b>Vacuum Crystallization</b>	Temperature and pressure manipulation of solubility	$\text{Li}_2\text{CO}_3$ , $\text{LiOH}\cdot\text{H}_2\text{O}$	Battery-grade salts ( $\geq 99.5\%$ purity)
<b>Direct Lithium Extraction (DLE)</b>	Ion-exchange, membranes, solvent extraction	$\text{LiCl}$ , $\text{Li}_2\text{SO}_4$ from brines	Preliminary concentration before crystallization
<b>High-Temperature Solvent Washing</b>	Temperature-dependent impurity solubility	Lithium sulfide	Electric and electronic materials

Method	Principle	Target Compounds	Key Applications
Fractional Recrystallization	Sequential crystallization based on solubility differences	Lithium formate, lithium carbonate	Ultra-high purity for research applications

## Lithium-Specific Purification Challenges

The purification of lithium compounds presents several unique challenges that demand specialized approaches. A primary difficulty arises from the **chemical similarity** between lithium and other alkali metals, particularly potassium, which frequently contaminates lithium compounds due to their coexistence in natural sources. This similarity makes separation exceptionally challenging, as standard chemical differentiation methods often prove ineffective. However, recrystallization remains viable due to differences in **ionic radius** ( $K^+ = 1.38 \text{ \AA}$  vs.  $Li^+ = 0.59 \text{ \AA}$ ), which significantly impacts incorporation into crystal structures. This size disparity enables reasonable segregation during crystallization, with potassium segregation factors ranging from 10 to 50 depending on the specific crystallization method employed. Additionally, lithium compounds often exist in **hydrated forms** or contain **water of crystallization**, which can be lost during processing if not carefully controlled, potentially leading to crystal structure breakdown and product degradation. [6]

The stringent **purity requirements** for lithium compounds in advanced applications further complicate purification processes. In battery applications, even trace impurities of elements like magnesium, calcium, sodium, or boron can severely impact electrochemical performance and safety. For scientific applications such as the AMoRE project searching for neutrinoless double-beta decay, the required radiopurity levels are exceptionally demanding, with thorium and uranium contaminants needing to be below  $10 \text{ \mu Bq/kg}$  (a few parts-per-trillion). Achieving such extraordinary purity often requires **multiple purification techniques** in sequence, such as combining solvent extraction, ion exchange, and recrystallization to address different contaminant classes. Furthermore, the **hygroscopic nature** of many lithium compounds introduces additional handling challenges, often necessitating anhydrous or controlled-humidity environments throughout the purification process to prevent water absorption that could compromise final product quality. [7] [6]

## Experimental Protocols for $\text{Li}_2\text{SO}_3$ Recrystallization

### Single-Solvent Recrystallization Protocol

The **single-solvent recrystallization** method represents the most straightforward approach for purifying lithium sulfite when an appropriate solvent with favorable solubility properties can be identified. The protocol begins with **solvent selection**, where water is typically the first candidate due to its polarity and high boiling point, though other solvents like alcohols or solvent mixtures may be considered based on solubility characteristics. To establish suitability, dissolve 50 mg of impure lithium sulfite in 0.5 mL of cold solvent—if the compound dissolves completely in the cold solvent, its solubility is too high for effective recrystallization. If it remains undissolved, heat the mixture to boiling. If complete dissolution requires more than 3 mL of boiling solvent, the solubility is likely too low. An ideal solvent demonstrates **minimal dissolution** when cold but **complete dissolution** when hot, typically requiring less than 3 mL of boiling solvent per 50 mg of compound. [1] [5]

Once an appropriate solvent is identified, the full-scale recrystallization proceeds by placing the impure lithium sulfite in an **Erlenmeyer flask** (whose sloping sides help trap solvent vapors and slow evaporation) and adding boiling chips or a stir bar to promote even boiling. Heat the solvent separately in another flask, then add it to the solid in small portions with swirling after each addition, maintaining the mixture on a hotplate to keep it hot throughout the process. Continue adding the **minimum amount** of hot solvent necessary to achieve complete dissolution, typically with a 10-20% excess to account for evaporation losses. If insoluble impurities are present, perform **hot filtration** through a fluted filter paper in a stemless funnel, keeping the solution hot to prevent premature crystallization. After obtaining a clear solution, allow it to cool slowly to room temperature undisturbed, then further cool in an ice bath for 30-60 minutes to maximize crystal yield. Finally, collect the crystals via **vacuum filtration** using a Büchner or Hirsch funnel, wash with a small amount of ice-cold solvent, and air-dry by drawing air through the filter or leaving uncovered for several hours. [1] [5]

*Table 2: Single-Solvent Recrystallization Parameters for Lithium Sulfite*

Parameter	Optimal Condition	Purpose	Common Issues
Solvent Volume	Minimum to dissolve solid when hot	Maximize yield upon cooling	Excess solvent reduces yield
Dissolution Temperature	Solvent boiling point	Complete dissolution of target compound	Decomposition at high temperatures
Cooling Rate	Slow to room temperature, then ice bath	Formation of large, pure crystals	Fast cooling traps impurities
Filtration Method	Hot filtration for insoluble impurities	Remove particulates before crystallization	Crystal formation during filtration
Crystal Washing	Small volume of ice-cold solvent	Remove adhered impurities	Dissolution of product

## Solvent-Pair Recrystallization Protocol

The **solvent-pair recrystallization** method becomes necessary when no single solvent demonstrates the ideal solubility characteristics for lithium sulfite purification—where the compound is soluble when hot but insoluble when cold. This approach utilizes two miscible solvents with different dissolution properties for the target compound. The **first solvent** should readily dissolve lithium sulfite at all temperatures, while the **second solvent** (antisolvent) should not dissolve the compound at any temperature but must be completely miscible with the first solvent. Common solvent pairs include water-ethanol, methanol-dichloromethane, ethyl acetate-hexane, and toluene-hexane, with optimal selection depending on the specific solubility properties of the lithium sulfite sample. The two solvents should preferably have similar boiling points to prevent composition changes during heating, and the first solvent should be more volatile than the second to prevent oiling out during cooling. [1] [5]

Begin by dissolving the impure lithium sulfite in the minimal amount of the first solvent at or near its boiling point, using an Erlenmeyer flask to minimize evaporation losses. If necessary, perform hot filtration to remove any insoluble impurities while keeping the solution hot. Once a clear solution is obtained, gradually add the second solvent (antisolvent) with constant shaking or stirring until the solution becomes **persistently**

**cloudy**, indicating the onset of precipitation. At this point, add one or two drops of the first solvent until the cloudiness just disappears, establishing the **saturation point** for crystallization. Allow the solution to cool slowly to room temperature undisturbed, then further cool in an ice bath for 30-60 minutes to complete crystallization. If crystals do not form, induce crystallization by scratching the flask interior with a glass rod at the solution interface or adding a seed crystal. Finally, collect the crystals by **vacuum filtration**, wash with a small amount of cold solvent mixture, and dry as described in the single-solvent protocol. This method offers greater flexibility for compounds with challenging solubility profiles but requires more careful optimization of solvent ratios to achieve optimal purity and yield. [1] [5]

## Troubleshooting and Optimization

### Common Recrystallization Issues and Solutions

Even with careful execution, recrystallization procedures can encounter various challenges that impact purity, yield, or crystal formation. Understanding these common issues and their solutions is essential for developing robust lithium sulfite purification protocols. One frequent problem is **premature crystallization**, where crystals form during hot filtration or before the solution has cooled sufficiently, potentially trapping impurities or clogging filtration apparatus. This issue can be addressed by ensuring adequate solvent excess (typically 10-20% beyond the minimum required for dissolution), using stemless funnels to minimize surface area for crystal nucleation, and keeping all equipment properly heated throughout the filtration process. If crystals begin to form during filtration, adding a small portion of warm solvent usually redissolves them without significantly impacting the final outcome. Another common challenge is **oil formation** instead of solid crystals, which occurs when the compound precipitates too rapidly from solution, often due to excessively high cooling rates or inappropriate solvent selection. This can typically be remedied by ensuring the solvent's boiling point is below the compound's melting point, using slower cooling rates, or employing a solvent pair to optimize solubility characteristics. [1] [5]

Perhaps the most frustrating issue encountered is **no crystal formation** despite reaching room temperature or ice-bath conditions. This problem typically stems from using excessive solvent, creating an undersaturated solution that lacks the driving force for nucleation. The solution involves concentrating the solution by boiling off excess solvent, then allowing it to cool again. If concentration doesn't resolve the issue, **induced nucleation** techniques such as scratching the flask interior with a glass rod at the solution surface or adding a

microscopic seed crystal of pure compound can initiate crystallization. The formation of **excessively small crystals** represents another common issue, typically resulting from overly rapid cooling or mechanical disturbance of the solution during crystal growth. This can be addressed by ensuring slow, undisturbed cooling to room temperature before ice-bath treatment and avoiding agitation or movement of the flask during the critical crystal formation period. These small crystals, while visually less appealing, may still offer acceptable purity though they can present challenges during filtration due to their potential to clog filter pores. [1] [5]

Table 3: Troubleshooting Common Recrystallization Problems

Problem	Possible Causes	Solutions	Preventive Measures
No crystal formation	Too much solvent, insufficient saturation	Boil off excess solvent; induce nucleation	Use minimum hot solvent; add seed crystal
Oil formation	Cooling too rapid; solvent inappropriate	Reheat and slow cool; change solvent	Ensure solvent BP < compound MP
Small crystals	Rapid cooling; disturbance during growth	Dissolve and recool slowly	Allow undisturbed slow cooling
Premature crystallization	Excessive cooling during filtration; insufficient solvent	Add warm solvent to redissolve	Maintain hot filtration; use solvent excess
Low yield	Excessive solvent; incomplete crystallization	Concentrate solution; extend cooling	Optimize solvent volume; ice-bath 30-60 min

## Optimization Strategies for Lithium Sulfite

Optimizing recrystallization protocols for lithium sulfite requires addressing compound-specific characteristics and purity requirements. For **purity optimization**, particularly when dealing with alkali metal contaminants like potassium, multiple recrystallization cycles may be necessary, with studies showing that successive double crystallization can reduce potassium levels to a few mBq/kg. The **cooling rate** represents

another critical optimization parameter, as slow cooling typically produces larger, purer crystals though it requires more process time. For lithium sulfite, a recommended approach involves initial slow cooling from dissolution temperature to room temperature over 60-90 minutes, followed by ice-bath treatment for 30-60 minutes to maximize yield without compromising purity. Additionally, **crystal washing** protocols require careful optimization—using minimal volumes of ice-cold solvent to remove surface impurities without significantly dissolving the crystalline product, with typical recommendations suggesting wash volumes of 5-10% of the initial solvent volume. [1] [6]

For applications requiring **ultra-high purity** lithium sulfite, such as pharmaceutical or advanced battery applications, incorporating additional purification techniques before recrystallization can significantly enhance final product quality. **Decolorization carbon treatment** effectively removes colored impurities when added to the hot solution (typically 1-2% by weight of the compound) followed by hot filtration before crystallization. For metallic impurities, **chelating agents** or **ion-exchange resins** can pre-treat solutions before recrystallization. The **drying process** also warrants optimization to prevent product degradation or hydration—air drying suffices for stable compounds, but vacuum drying or desiccator storage may be necessary for hygroscopic materials like lithium sulfite. Finally, implementing comprehensive **analytical monitoring** throughout the optimization process, including techniques like ICP-MS for elemental impurities and HPGc detectors for radiopurity assessment, provides data-driven guidance for iterative process improvement, ensuring the final recrystallization protocol meets the specific purity requirements for the intended application. [6] [5]

## Lithium Compound Considerations and Applications

### Special Considerations for Lithium Compounds

Lithium compounds present unique considerations during recrystallization that differentiate them from conventional organic compounds. Their typically **ionic character** and frequent **hydration states** necessitate careful attention to solvent selection and processing conditions. The strong ionic nature of lithium sulfite makes it generally more soluble in polar solvents like water and alcohols, though the specific solubility profile must be empirically determined for each batch due to potential variations in crystal structure and hydration state. Many lithium compounds exist as **hydrates** that may undergo dehydration at elevated temperatures, potentially altering solubility characteristics and complicating the recrystallization process.

This emphasizes the importance of **temperature control** during dissolution to prevent decomposition or dehydration, with recommendations typically suggesting using the minimum temperature necessary for complete dissolution rather than always defaulting to the solvent's boiling point. Additionally, lithium compounds often exhibit **polymorphism**, where different crystal packing arrangements can result in varying purity, stability, and performance characteristics, making consistent processing conditions particularly important for obtaining reproducible results. [7] [6]

The **hygroscopic nature** of many lithium compounds introduces another layer of complexity, as they can absorb moisture from the atmosphere during processing, potentially altering stoichiometry and promoting degradation. This necessitates conducting recrystallization procedures under controlled humidity conditions or using anhydrous solvents when working with water-sensitive compounds. For lithium sulfite specifically, stability considerations are paramount, as it can gradually oxidize to lithium sulfate upon exposure to air or elevated temperatures. Therefore, recrystallization should be performed using **degassed solvents** when possible, and the purified product should be stored in airtight containers under an inert atmosphere to maintain stability and purity. The **particle size distribution** of the final recrystallized product also warrants consideration, as it impacts flowability, packaging density, and dissolution kinetics for subsequent applications—characteristics that can be modulated through controlled cooling rates, seeding techniques, or post-processing milling operations to meet specific application requirements. [8] [6]

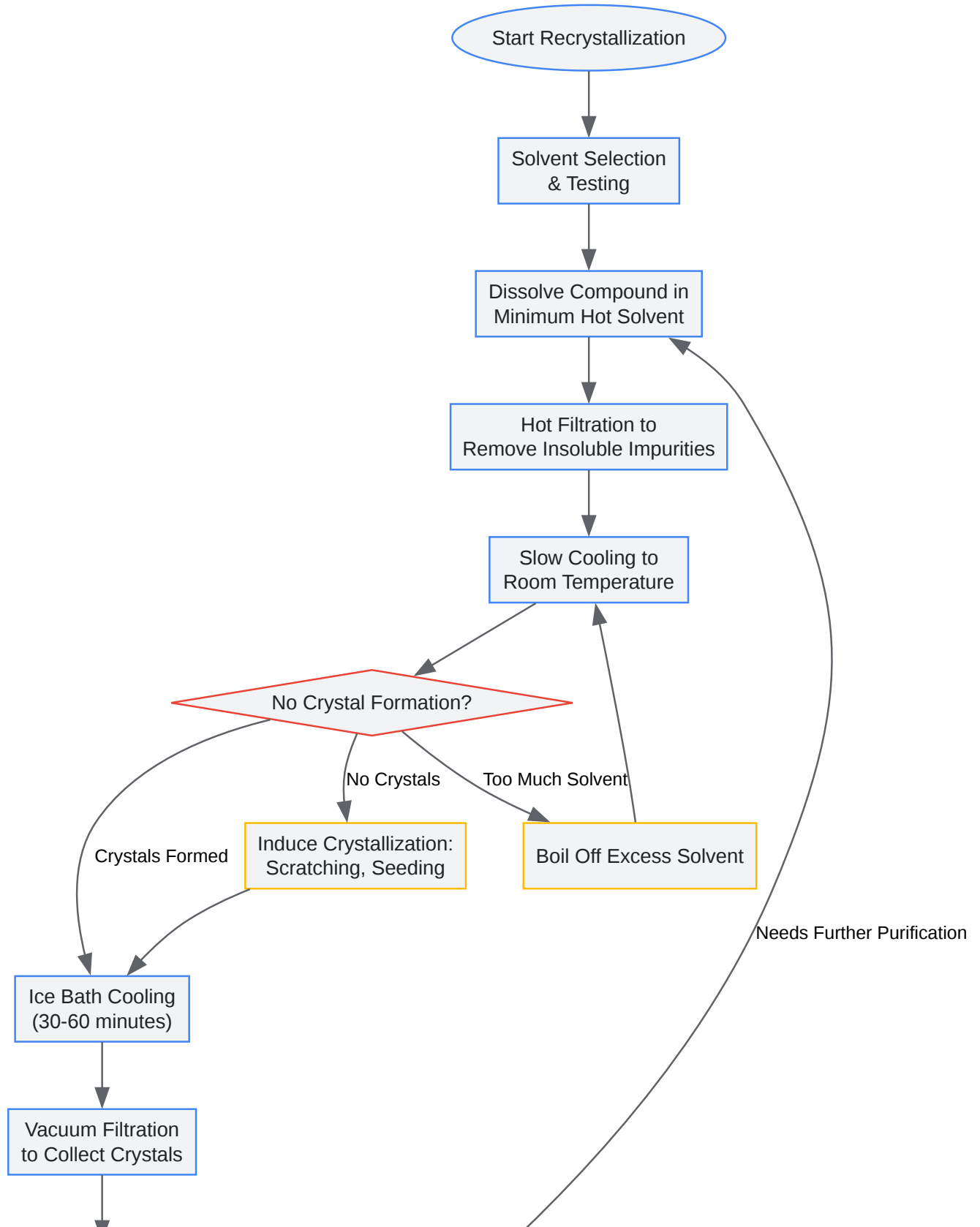
## Analytical Methods for Purity Assessment

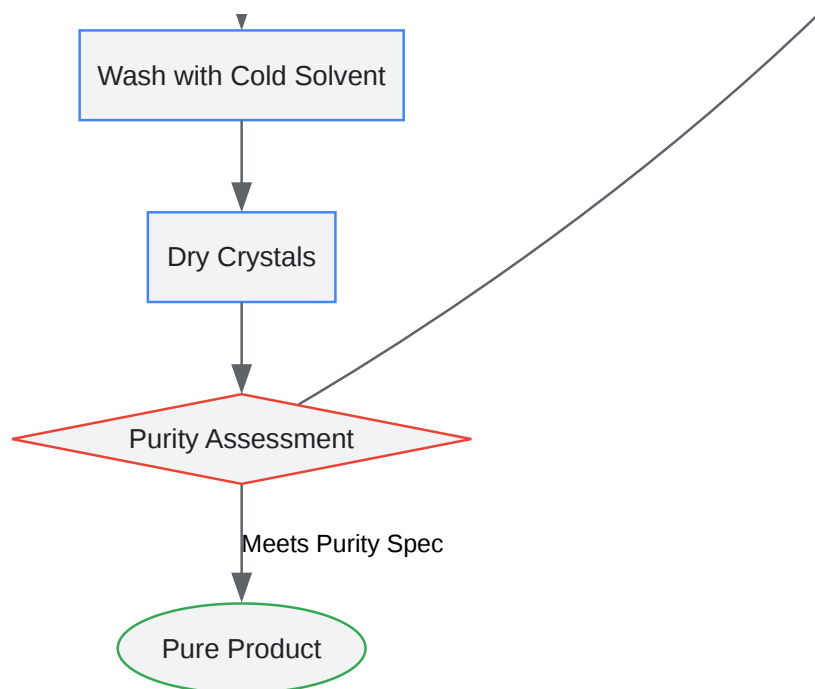
Rigorous **purity assessment** is essential for evaluating recrystallization effectiveness and ensuring lithium sulfite meets application specifications. Multiple analytical techniques provide complementary information about different aspects of purity. **Inductively Coupled Plasma Mass Spectrometry (ICP-MS)** offers exceptional sensitivity for detecting metallic impurities at parts-per-billion or even parts-per-trillion levels, making it indispensable for quantifying alkali metal contaminants like potassium and sodium that are challenging to separate from lithium due to chemical similarities. For assessing radiopurity requirements in scientific applications, **High-Purity Germanium (HPGe) detectors** provide the necessary sensitivity to measure thorium, uranium, and radium contamination at microbecquerel per kilogram levels, which is critical for applications like the AMoRE project where even trace radioactivity can interfere with sensitive measurements. Additionally, **X-ray crystallography** serves dual purposes for both structural characterization and purity assessment, as the presence of impurities often manifests as disruptions in crystal lattice regularity or the appearance of additional phases in the diffraction pattern. [6]

For more routine purity assessment, several established techniques provide valuable information with less analytical complexity. **Thermal analysis** methods including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify hydrate forms, detect decomposition events, and measure melting behavior, all of which provide indirect purity indicators. **Ion chromatography** offers quantitative determination of anionic impurities such as sulfate, sulfite variation, chloride, and carbonate that might be present in lithium sulfite samples. For applications where chemical purity rather than elemental composition is the primary concern, **quantitative NMR spectroscopy** has emerged as a powerful technique for simultaneously identifying and quantifying organic impurities and verifying stoichiometry without requiring identical reference standards. Implementing a tiered analytical approach—combining rapid assessment techniques for process monitoring with sophisticated methods for final product qualification—enables comprehensive purity evaluation while maintaining practical efficiency in method development and quality control. [2] [6]

## Workflow Visualization

## Lithium Sulfite Recrystallization Workflow





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*Basic Recrystallization Workflow for Lithium Sulfite Purification*

## Conclusion

The recrystallization of lithium sulfite represents a critical purification step for meeting the stringent quality requirements of advanced applications in pharmaceuticals, energy storage, and scientific research. By leveraging fundamental principles of solubility differentials and crystal lattice exclusion, well-designed recrystallization protocols can effectively separate lithium sulfite from problematic impurities, including chemically similar alkali metals and anionic contaminants. The methods outlined in these application notes—spanning single-solvent, solvent-pair, and specialized lithium approaches—provide a comprehensive framework for developing optimized purification processes tailored to specific starting material quality and final product requirements. Implementation of systematic troubleshooting protocols and appropriate analytical monitoring ensures consistent results, while attention to lithium-specific considerations such as hydration states, hygroscopicity, and stability maintains product integrity throughout the purification process. As purity requirements continue to intensify across advanced application domains, the recrystallization

techniques detailed herein offer both foundational approaches and advanced strategies for achieving the exceptional lithium sulfite quality demanded by cutting-edge technologies.

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